2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID
CAS No.: 120100-77-8
Cat. No.: VC7939315
Molecular Formula: C11H10ClF3O5S
Molecular Weight: 346.71 g/mol
* For research use only. Not for human or veterinary use.
![2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID - 120100-77-8](/images/structure/VC7939315.png)
Specification
CAS No. | 120100-77-8 |
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Molecular Formula | C11H10ClF3O5S |
Molecular Weight | 346.71 g/mol |
IUPAC Name | 2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid |
Standard InChI | InChI=1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17) |
Standard InChI Key | YGMJOCQCLVNPOD-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F |
Canonical SMILES | CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is characterized by three distinct functional groups positioned on a benzoic acid backbone:
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A chlorine atom at the 2-position, which enhances electrophilic substitution reactivity.
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A methanesulfonyl group (-SO₂CH₃) at the 4-position, contributing to electron-withdrawing effects and stabilizing intermediate species during synthesis .
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A (2,2,2-trifluoroethoxy)methyl group at the 3-position, which introduces steric bulk and influences solubility profiles .
This arrangement is optimized for both synthetic accessibility and herbicidal activity, as evidenced by its role in tembotrione production .
Physicochemical Characteristics
Key physicochemical parameters include:
The moderate water solubility and lipophilic character (LogP = 2.8) facilitate systemic translocation in target plants while minimizing leaching into groundwater .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The production of 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid involves a three-step sequence:
Step 1: Chlorination of 4-Methylsulfonylbenzoic Acid
Initial chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ at 50–60°C introduces the 2-chloro substituent. Yield optimization studies indicate that FeCl₃ outperforms AlCl₃, achieving 85–90% conversion .
Step 2: Methanesulfonylation
The intermediate undergoes sulfonylation with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF), yielding 2-chloro-4-methanesulfonylbenzoic acid. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl group .
Step 3: Trifluoroethoxymethylation
Reaction with (2,2,2-trifluoroethoxy)methyl chloride in the presence of potassium carbonate (K₂CO₃) installs the final functional group. Solvent selection (DMF vs. THF) influences reaction kinetics, with DMF providing superior solubility for bulky intermediates .
Process Optimization Challenges
Key challenges include:
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Byproduct Formation: Competing reactions at the 3-position can generate regioisomers, necessitating rigorous chromatography for purification .
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Catalyst Deactivation: FeCl₃ catalysts may deactivate due to chloride ion accumulation, requiring continuous filtration systems in industrial setups .
Agricultural Applications
Role in Tembotrione Production
As the immediate precursor to tembotrione, this compound undergoes keto-enol tautomerization to form the active herbicidal agent. Tembotrione inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plastoquinone biosynthesis in susceptible weeds . Field trials demonstrate its efficacy against Amaranthus retroflexus (95% control at 100 g/ha) and Setaria viridis (90% control at 150 g/ha) .
Comparative Herbicidal Activity
The compound’s derivatives exhibit varying potency depending on substituent patterns:
Compound | Target Weed | ED₉₀ (g/ha) |
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Tembotrione Acid (CAS 120100-77-8) | Chenopodium album | 200 |
Triflusulfuron Methyl Ester | Abutilon theophrasti | 150 |
3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic Acid | Echinochloa crus-galli | 250 |
Data adapted from EPA DSSTox and PubChem entries .
Toxicological and Environmental Profiles
Mammalian Toxicity
Acute toxicity studies in rats report an oral LD₅₀ of >2000 mg/kg, classifying the compound as Category IV (low toxicity) under OECD guidelines . Chronic exposure at 50 mg/kg/day for 90 days showed no significant hematological or histopathological changes .
Ecotoxicological Impact
While the compound degrades rapidly in soil (DT₅₀ = 15 days), aquatic toxicity remains a concern:
Organism | LC₅₀ (96h) | NOEC |
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Daphnia magna (Water flea) | 48 µg/L | 12 µg/L |
Oncorhynchus mykiss (Trout) | 50 µg/L | 10 µg/L |
Mitigation strategies include buffer zones and precision application technologies to minimize runoff .
Future Research Directions
Green Chemistry Initiatives
Efforts to reduce the environmental footprint of synthesis include:
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Catalyst Recycling: Immobilized FeCl₃ on mesoporous silica improves turnover number (TON) by 300% compared to homogeneous catalysts .
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Solvent Substitution: Replacement of THF with cyclopentyl methyl ether (CPME) reduces VOC emissions by 60%.
Novel Derivatives
Structure-activity relationship (SAR) studies focus on modifying the trifluoroethoxymethyl group to enhance soil persistence while maintaining selectivity. Preliminary results indicate that replacing trifluoroethoxy with pentafluoropropoxy groups increases herbicidal activity by 20% .
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